molecular formula C19H19FN2O3 B2717398 N-(2-(3-fluorophenyl)-2-methoxyethyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1797555-10-2

N-(2-(3-fluorophenyl)-2-methoxyethyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2717398
CAS RN: 1797555-10-2
M. Wt: 342.37
InChI Key: MYSUWLLLHIETHM-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-fluorophenyl)-2-methoxyethyl)-6-methoxy-1H-indole-2-carboxamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also has a fluorophenyl group, a methoxyethyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula and the known properties of its constituent groups. It would likely involve computational methods such as Density Functional Theory (DFT) to optimize the structure and predict its properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might participate in condensation reactions, and the fluorophenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Computational methods could be used to predict properties such as solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Applications

  • Development of Selective Kinase Inhibitors : Research on similar compounds, like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has led to the discovery of potent and selective inhibitors targeting the Met kinase superfamily. These studies have shown that specific substitutions can enhance enzyme potency and kinase selectivity, demonstrating the potential of such compounds in targeted cancer therapies (Schroeder et al., 2009).

  • Rhodium-Catalyzed Coupling Reactions : Compounds within this class have been used as substrates in Rh(III)-catalyzed selective coupling reactions with aryl boronic acids. These reactions are significant for constructing complex molecules through mild and efficient C-C and C-N bond formations, showcasing their utility in synthetic organic chemistry (Zheng, Zhang, & Cui, 2014).

  • Antimicrobial and Anticancer Agents : A related area of research involves the synthesis and evaluation of functionalized indoles, like 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides, for their antimycobacterial and anticancer activities. These studies contribute to the development of new therapeutic agents against resistant strains of Mycobacterium tuberculosis and various cancer cell lines, emphasizing the importance of structural modifications for enhanced biological activity (Cihan-Üstündağ & Çapan, 2012).

Future Directions

Future research on this compound could involve synthesizing it and studying its properties in more detail. This could include testing its biological activity, studying its physical and chemical properties, and investigating its potential uses in medicine or other fields .

Mechanism of Action

Target of Action

N-[2-(3-fluorophenyl)-2-methoxyethyl]-6-methoxy-1H-indole-2-carboxamide is a complex compound with an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets and the resulting changes would depend on the specific targets it interacts with.

Biochemical Pathways

Given the broad range of activities exhibited by indole derivatives , it is likely that this compound could affect multiple pathways, leading to diverse downstream effects.

Result of Action

Based on the known activities of indole derivatives , it is possible that this compound could have a range of effects at the molecular and cellular levels.

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-24-15-7-6-12-9-17(22-16(12)10-15)19(23)21-11-18(25-2)13-4-3-5-14(20)8-13/h3-10,18,22H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSUWLLLHIETHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-6-methoxy-1H-indole-2-carboxamide

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